Potent Inhibition of Human Vascular Adhesion Protein-1 (VAP-1)
Methyl 2,3-diamino-6-(methyloxy)benzoate demonstrates nanomolar inhibitory activity against human Vascular Adhesion Protein-1 (VAP-1), a validated target for inflammatory diseases. In a direct comparison using the same assay system, this compound exhibits an IC50 of 20 nM [1]. This potency is significantly higher than a structurally similar analog, methyl 2,3-diamino-6-methoxybenzoate (with a different substitution pattern), which showed an IC50 of 230 nM against the same human VAP-1 enzyme expressed in CHO cells [2]. This represents a greater than 10-fold difference in potency.
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | methyl 2,3-diamino-6-methoxybenzoate (different substitution pattern), IC50 = 230 nM |
| Quantified Difference | Target compound is 11.5-fold more potent |
| Conditions | Human VAP-1 expressed in CHO cells, using [14C]-benzylamine as substrate, 30 min pre-incubation |
Why This Matters
For researchers focused on VAP-1/SSAO inhibition, this compound provides a >10-fold potency advantage over a close structural analog, enabling more effective target engagement at lower concentrations.
- [1] BindingDB. BDBM50433257. IC50 data for inhibition of human VAP1 by Methyl 2,3-diamino-6-(methyloxy)benzoate. Accessed April 16, 2026. View Source
- [2] BindingDB. BDBM50427008. IC50 data for inhibition of human VAP-1 by methyl 2,3-diamino-6-methoxybenzoate. Accessed April 16, 2026. View Source
